二(α-生育酚)磷酸盐

描述

Di(alpha-tocopherol) Phosphate, also known as Alpha Tocopherol phosphate disodium salt, is a water-soluble analog of alpha-tocopherol . It is a form of vitamin E, which is a lipid-soluble antioxidant that protects cell membranes from oxidative damage . It is used along with other forms of vitamin E such as alpha-tocopherol acetate, alpha-tocopherol-nicotinate, and alpha-tocopherol succinate as a vitamin E supplement .

Synthesis Analysis

The biosynthesis of tocopherols, including Di(alpha-tocopherol) Phosphate, takes place mainly in the plastids of higher plants. The precursors are derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Molecular Structure Analysis

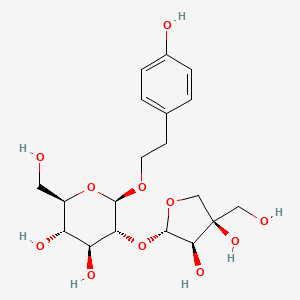

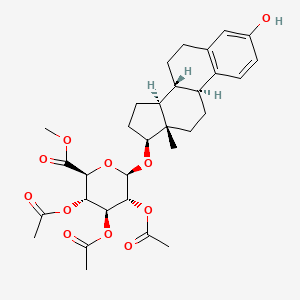

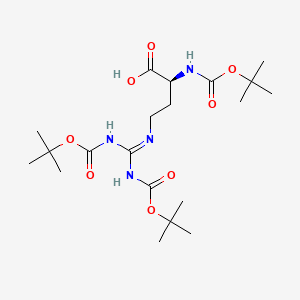

The molecular structure of Di(alpha-tocopherol) Phosphate consists of a chromanol ring with a side chain located at the C2 position . The linear formula is C29H49O5PNa2, and the molecular weight is 554.65 .

Chemical Reactions Analysis

Di(alpha-tocopherol) Phosphate has been used as an antioxidant and to study its molecular mechanisms and transport across the plasma membrane .

Physical And Chemical Properties Analysis

Di(alpha-tocopherol) Phosphate is a white to off-white powder . It is soluble in water and has a molecular weight of 554.65 . The compound is stable under normal temperatures and pressures .

科学研究应用

Transdermal Drug Delivery

Di(alpha-tocopherol) Phosphate (DTP), as part of the tocopheryl phosphate mixture (TPM), has shown potential in enhancing the dermal and transdermal delivery of active substances. This application is particularly valuable as it allows for the administration of drugs through the skin, avoiding first-pass metabolism and providing a non-invasive delivery method. TPM formulations have been reported to significantly increase the absorption of various substances including carnosine, vitamin D3, CoEnzyme Q10, and caffeine .

Enhancement of Dermal Absorption

The physicochemical characteristics of TPM, which includes DTP, contribute to its ability to facilitate the transport of active ingredients into the skin. This is crucial for topical applications where localized treatment is desired. The mixture’s ability to form vesicular structures enhances its delivery capabilities, making it suitable for a diverse range of actives with varying sizes and solubility profiles .

Lipid-Based Vesicular Structures

DTP’s role in the formation of lipid-based vesicular structures, such as liposomes, is significant for drug encapsulation and controlled release. These structures are essential for overcoming the barrier function of the stratum corneum, allowing for effective drug delivery across the skin barrier .

作用机制

Target of Action

Di(alpha-tocopherol) Phosphate, a phosphorylated form of vitamin E, primarily targets cell membranes, where it acts as a lipid-soluble antioxidant . It is preferentially absorbed by Homo sapiens . It has been proposed to enhance the dermal and transdermal delivery of actives of interest .

Mode of Action

The compound interacts with its targets by neutralizing endogenous free radicals . It also exhibits antithrombotic and anticoagulant activities, involving the downregulation of the expression of intracellular cell adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1, which lowers the adhesion of blood components to the endothelium .

Biochemical Pathways

The biosynthesis of Di(alpha-tocopherol) Phosphate involves two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The putative biochemical activities of tocopherols are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .

Result of Action

The primary result of Di(alpha-tocopherol) Phosphate’s action is the protection of cell membranes from oxidative damage . It maintains the integrity and fluidity of photosynthesizing membranes . It can also neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Di(alpha-tocopherol) Phosphate. For instance, tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling

安全和危害

未来方向

属性

IUPAC Name |

[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H99O6P/c1-39(2)23-17-25-41(5)27-19-29-43(7)31-21-35-57(15)37-33-51-49(13)53(45(9)47(11)55(51)61-57)63-65(59,60)64-54-46(10)48(12)56-52(50(54)14)34-38-58(16,62-56)36-22-32-44(8)30-20-28-42(6)26-18-24-40(3)4/h39-44H,17-38H2,1-16H3,(H,59,60)/t41-,42+,43-,44+,57-,58+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGCVLVTDELSB-DPVYBCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)OC(CC4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)O[C@](CC4)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H99O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(alpha-tocopherol) Phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)